7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thiazolopyridine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the fluorophenyl and methoxyphenyl groups can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Exploration of its efficacy in treating specific diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Utilization in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways related to the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(3-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
- Methoxy Group : The methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C19H15FN2O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C19H15FN2O2S/c1-24-14-7-5-11(6-8-14)17-18-19(25-22-17)15(10-16(23)21-18)12-3-2-4-13(20)9-12/h2-9,15H,10H2,1H3,(H,21,23) |
InChI Key |
UAHIDJBAXQSQDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC(=CC=C4)F |
Origin of Product |
United States |
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